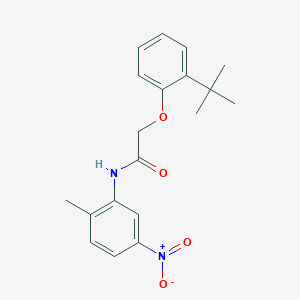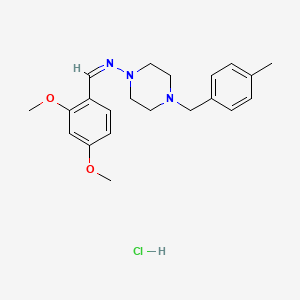
N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide involves acylation reactions and is characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. In a related synthesis, N-(2-bromo-4-methoxyphenyl)acrylamide was obtained through the acylation of 2-bromo-4-methoxyaniline, demonstrating a process that might be akin to our compound of interest (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of related acrylamide compounds is often investigated through density functional theory (DFT) and various spectroscopic methods, providing insights into conformation, electronic transitions, and vibrational frequencies. For example, the molecular structure and properties of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile were thoroughly analyzed, showing the utility of DFT in understanding the compound's geometry and electronic properties (Abdullah M. Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acrylamide derivatives include copolymerization, aminolysis, and interaction with different chemical agents. These reactions can lead to new materials with potential applications in corrosion inhibition and biomedical research, as seen in studies of similar compounds (Ahmed Abu-Rayyan et al., 2022).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase transitions, are crucial for their application in various fields. For instance, the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in different solvent mixtures was studied to understand its behavior in industrial processes (Xinding Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, define the applications of acrylamide derivatives. Studies on related compounds, such as the interaction of acrylamides with titanium tetrachloride, provide insights into their reactivity and potential uses in organic synthesis and material science (S. Hirotani & S. Zen, 1994).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research on acrylamide derivatives, including those with methoxyphenyl groups, has shown effectiveness in inhibiting corrosion of metals like copper in nitric acid solutions. These compounds demonstrate mixed-type inhibitor properties and follow chemical adsorption and Langmuir isotherm behaviors, making them suitable for use in corrosion protection in acidic environments (Abu-Rayyan et al., 2022).
Antiproliferative Activity
Another application of N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives is in the study of antiproliferative activity against cancer cells. These compounds have been synthesized and characterized for their interaction with nucleic acid bases and potential use in biomedical research, particularly in exploring their cytotoxic effects on cancer cell lines, such as HeLa cells (Tanış et al., 2019).
Controlled Polymerization
N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives are also valuable in the field of controlled radical polymerization, particularly in the synthesis of thermoresponsive polymers. These polymers, such as poly(N-isopropyl acrylamide), have applications in drug delivery systems due to their thermoresponsive properties. The controlled polymerization techniques enable precise manipulation of polymer characteristics for specific applications (Convertine et al., 2004).
Synthesis of Novel Compounds
The derivatives of N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide have been employed in synthesizing novel compounds, such as pyrimidine derivatives. These synthesized compounds are explored for various potential applications, including their antiviral activity, highlighting their versatility in chemical synthesis (Mahmoud et al., 2011).
Hydrogel Functionalization
Acrylamide derivatives, including those containing methoxyphenyl groups, are used in modifying and functionalizing hydrogels. These modified hydrogels have applications in biotechnology and medicine, such as drug delivery systems and tissue engineering, due to their unique properties like biocompatibility and responsiveness to environmental stimuli (Kawaguchi et al., 1996).
Nanocatalyst Development
N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives are also useful in the development of nanocatalysts. They can be used in the hydrogenation of compounds like 4-nitrophenol, demonstrating their potential in catalytic applications and environmental remediation efforts (Jiang et al., 2021).
Eigenschaften
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-8-6-13(7-9-15)17-16(19)10-5-12-3-2-4-14(11-12)18(20)21/h2-11H,1H3,(H,17,19)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEBSAKWRQNIGE-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)